Human β3-AR Potency: 125-Fold Advantage of L-749372 Over BRL-37344
In the primary medicinal chemistry study from Merck, L-749372 and BRL-37344 were evaluated side by side in the same human β3-AR cAMP accumulation assay. L-749372 achieved an EC50 of 3.6 nM (33% activation) while BRL-37344 required 450 nM to reach only 23% activation [1]. This represents a 125-fold difference in potency favoring L-749372. The comparison was made under identical experimental conditions in CHO cells expressing the cloned human β3-adrenergic receptor [1][2].
| Evidence Dimension | Human β3-adrenergic receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | L-749372: EC50 = 3.6 nM, 33% activation (intrinsic activity) |
| Comparator Or Baseline | BRL-37344: EC50 = 450 nM, 23% activation |
| Quantified Difference | 125-fold greater potency for L-749372 (3.6 vs. 450 nM); 1.43-fold higher intrinsic activity (33% vs. 23%) |
| Conditions | cAMP accumulation assay, human cloned β3-AR expressed in CHO cells; Naylor et al./Weber et al., 1998 |
Why This Matters
A 125-fold potency gap means that BRL-37344 cannot achieve equivalent β3-AR engagement at the same concentration, making L-749372 the necessary choice for studies requiring robust human β3-AR activation at low nanomolar concentrations.
- [1] Weber AE, Ok HO, Alvaro RF, Candelore MR, Cascieri MA, Chiu SH, Deng L, Forrest MJ, Hom GJ, Hutchins JE, Kao J, MacIntyre DE, Mathvink RJ, McLoughlin D, Miller RR, Newbold RC, Olah TV, Parmee ER, Perkins L, Stearns RA, Strader CD, Szumiloski J, Tang YS, Tota L, Fisher MH, et al. 3-Pyridyloxypropanolamine agonists of the beta 3 adrenergic receptor with improved pharmacokinetic properties. Bioorg Med Chem Lett. 1998 Aug 18;8(16):2111-6. PMID: 9873496. View Source
- [2] Zheng J, Chen Y, Liang X, Zheng Q, Zhang S. Comparative 3D QSAR study on β1-, β2-, and β3-adrenoceptor agonists. Med Chem Res. 2009;19(9):1121–1140. doi:10.1007/s00044-009-9257-x. View Source
